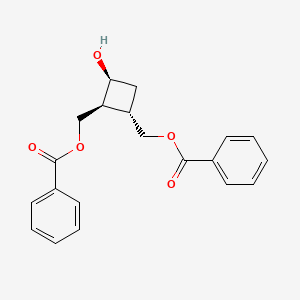

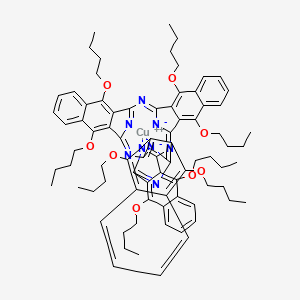

![molecular formula C₁₃H₁₅NO B1146946 (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine CAS No. 196597-61-2](/img/structure/B1146946.png)

(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest falls within a category of organic molecules that can exhibit unique chemical behaviors and structural features, making them subjects for detailed study. Their synthesis and properties are crucial for developing potential applications in material science, pharmaceuticals, and organic chemistry.

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical reactions, starting from readily available precursors. For instance, ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate, when treated with dichlorodicyanobenzoquinone (DDQ), affords a sequence of reactions leading to a furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene product (Sobenina et al., 2011). Such synthetic pathways highlight the complexity and creativity in organic synthesis towards structurally complex molecules.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic methods, including NMR, FTIR, and X-ray crystallography. For example, the crystal structure of a related molecule was redetermined, revealing its almost planar indeno group and the angle it makes with the furan ring, demonstrating the intricate geometry these molecules can adopt (Pereira Silva et al., 2009).

Applications De Recherche Scientifique

Kinetic Resolution in Synthesis

The chiral indan derivative related to (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine was synthesized through enzyme-catalyzed asymmetric hydrolysis. This process involved using Bacillus sp. SUI-12 for high enantioselectivity, serving as a key intermediate for melatonin receptor agonist TAK-375 synthesis. This highlights its application in producing enantiomerically pure compounds crucial for drug development (Tarui et al., 2002).

Crystal Structure Analysis

The crystal structure of a closely related compound, ethyl (3a-cis)-3a,8b-dihydroxy-2-methyl-4-oxo-3a,8b-dihydro-4H-indeno[1,2-b]furan-3-carboxylate monohydrate, was redetermined to provide detailed atomic coordinates. This research underscores the compound's structural significance and potential for further chemical applications (Pereira Silva et al., 2009).

Synthesis of Ramelteon

An efficient process for synthesizing Ramelteon, a sedative-hypnotic drug, incorporates a derivative of (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine. This showcases the compound's utility in streamlining drug synthesis, highlighting a novel method that significantly improves yield and efficiency (Xiao et al., 2015).

Novel and Practical Syntheses

The compound's derivatives have been explored for novel and practical syntheses of various chemical entities, demonstrating its versatility and potential as a chemical precursor. These applications underscore the compound's role in facilitating diverse synthetic strategies and chemical transformations (Sobenina et al., 2011).

Dual Inhibitors of Phosphodiesterase-4 and Serotonin Reuptake

Research has developed dual PDE4 inhibitor/SSRIs by linking a novel SSRI to a PDE4 inhibitor, demonstrating antidepressant-like activity. This highlights its potential in psychiatric medication development, offering a multifaceted approach to treating depression (Cashman et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

(2E)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-5H,1-2,6-8,14H2/b10-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYNBBSULBXPJL-BJMVGYQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCN)C2=C1C=CC3=C2CCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\CN)/C2=C1C=CC3=C2CCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

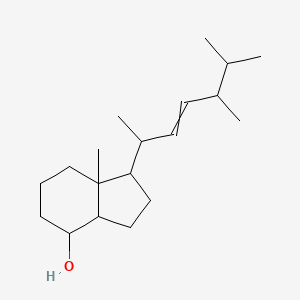

![[(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester](/img/structure/B1146867.png)